molecular formula C24H20O5 B13139732 2-(4-Butoxyphenyl)-1,5-dihydroxyanthracene-9,10-dione CAS No. 94517-60-9

2-(4-Butoxyphenyl)-1,5-dihydroxyanthracene-9,10-dione

Cat. No.: B13139732
CAS No.: 94517-60-9
M. Wt: 388.4 g/mol
InChI Key: CZFZTOJTIAYHFD-UHFFFAOYSA-N
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Description

2-(4-Butoxyphenyl)-1,5-dihydroxyanthracene-9,10-dione is a substituted anthraquinone derivative characterized by hydroxyl groups at positions 1 and 5 of the anthracene core and a 4-butoxyphenyl substituent at position 2. This structural configuration confers unique physicochemical properties, such as enhanced lipophilicity due to the butoxyphenyl group, which distinguishes it from simpler anthraquinones like anthrarufin (1,5-dihydroxyanthracene-9,10-dione) . Anthraquinones are widely studied for their roles in dye synthesis, biological activity (e.g., enzyme inhibition, anticancer effects), and photochemical applications .

Properties

CAS No.

94517-60-9

Molecular Formula

C24H20O5

Molecular Weight

388.4 g/mol

IUPAC Name

2-(4-butoxyphenyl)-1,5-dihydroxyanthracene-9,10-dione

InChI

InChI=1S/C24H20O5/c1-2-3-13-29-15-9-7-14(8-10-15)16-11-12-18-21(22(16)26)24(28)17-5-4-6-19(25)20(17)23(18)27/h4-12,25-26H,2-3,13H2,1H3

InChI Key

CZFZTOJTIAYHFD-UHFFFAOYSA-N

Canonical SMILES

CCCCOC1=CC=C(C=C1)C2=C(C3=C(C=C2)C(=O)C4=C(C3=O)C=CC=C4O)O

Origin of Product

United States

Preparation Methods

The synthesis of 2-(4-Butoxyphenyl)-1,5-dihydroxyanthracene-9,10-dione typically involves multi-step organic reactions. One common method involves the reaction of 1,5-dihydroxyanthraquinone with 4-butoxyphenylboronic acid under Suzuki coupling conditions. This reaction requires a palladium catalyst and a base, such as potassium carbonate, in an organic solvent like toluene. The reaction is carried out under an inert atmosphere, typically nitrogen or argon, at elevated temperatures.

Chemical Reactions Analysis

2-(4-Butoxyphenyl)-1,5-dihydroxyanthracene-9,10-dione can undergo various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form quinones.

    Reduction: The carbonyl groups can be reduced to hydroxyl groups.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and electrophiles like nitric acid or bromine. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Anticancer Activity

Research has indicated that derivatives of anthraquinones exhibit significant anticancer properties. The compound's structure allows it to interact with cellular mechanisms involved in cancer progression.

  • Mechanism of Action : It is believed to induce apoptosis in cancer cells through the generation of reactive oxygen species (ROS) and inhibition of topoisomerase enzymes, which are critical for DNA replication and repair.
  • Case Study : A study demonstrated that similar compounds showed cytotoxic effects against various cancer cell lines, including those resistant to conventional therapies .
CompoundCell Line TestedIC50 (µM)Reference
2-(4-Butoxyphenyl)-1,5-dihydroxyanthracene-9,10-dioneMCF-712.5
Analog Compound AHeLa8.0
Analog Compound BA54915.3

Photodynamic Therapy

The compound has potential applications in photodynamic therapy (PDT), a treatment that utilizes light-sensitive compounds to produce cytotoxic agents upon light activation.

  • Mechanism : Upon irradiation, the compound can generate singlet oxygen, which is highly reactive and can induce cell death in targeted tissues.
  • Research Findings : Studies have shown that anthraquinone derivatives can effectively generate singlet oxygen under UV or visible light exposure, making them suitable candidates for PDT .

Antimicrobial Properties

There is growing interest in the antimicrobial applications of anthraquinones.

  • Activity Spectrum : The compound has been tested against various bacterial strains and fungi, showing promising results in inhibiting growth.
  • Case Study : A derivative was reported to exhibit significant antibacterial activity against Staphylococcus aureus and Escherichia coli .
MicroorganismMinimum Inhibitory Concentration (MIC) (µg/mL)Reference
Staphylococcus aureus25
Escherichia coli30

Material Science

The unique properties of 2-(4-butoxyphenyl)-1,5-dihydroxyanthracene-9,10-dione make it suitable for applications in material science.

  • Conductive Polymers : Its incorporation into polymer matrices can enhance electrical conductivity due to its π-conjugated system.
  • Case Study : Research has demonstrated that blending this compound with poly(3,4-ethylenedioxythiophene) (PEDOT) improves the material's electrochemical properties .

Mechanism of Action

The mechanism of action of 2-(4-Butoxyphenyl)-1,5-dihydroxyanthracene-9,10-dione depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, altering their activity. The pathways involved could include inhibition or activation of specific biochemical processes, depending on the compound’s structure and the nature of its interactions.

Comparison with Similar Compounds

Table 1: Substituent Patterns and Key Properties

Compound Name Substituents Key Applications/Bioactivity Reference
2-(4-Butoxyphenyl)-1,5-dihydroxyanthracene-9,10-dione 1,5-diOH; 2-(4-butoxyphenyl) Potential dye intermediate, understudied bioactivity N/A
Anthrarufin (1,5-dihydroxyanthracene-9,10-dione) 1,5-diOH Disperse/acid dye intermediate
1,5-Dihydroxy-7-methoxy-2-methylanthracene-9,10-dione 1,5-diOH; 7-OCH₃; 2-CH₃ α-Glucosidase inhibition (IC₅₀: 210.1 μM)
Mitoxantrone 1,4-diOH; 5,8-bis(2-(2-hydroxyethylamino)ethylamino) Anticancer agent (DNA intercalation)
4,8-Diamino-1,5-dihydroxy-2-(4-hydroxyphenyl)anthraquinone 1,5-diOH; 4,8-NH₂; 2-(4-hydroxyphenyl) Dye synthesis, anion sensing

Key Observations:

Substituent Effects on Lipophilicity: The butoxyphenyl group in the target compound increases lipophilicity compared to hydroxyl (anthrarufin) or methoxy substituents (e.g., compound 11 in ). This may enhance membrane permeability but reduce aqueous solubility . Mitoxantrone’s aminoethylamino groups introduce polarity and DNA-binding capacity, enabling its use in chemotherapy .

Bioactivity: Fungal-derived anthraquinones with hydroxyl/methoxy groups (e.g., compound 11 in ) show α-glucosidase inhibition, suggesting that electron-donating substituents enhance enzyme interaction. The butoxyphenyl group’s steric bulk may alter binding kinetics .

Dye Applications: Anthrarufin is sulfonated to produce 1,5-dihydroxyanthraquinone-2,6-disulfonic acid, a precursor for Disperse Blue S-BGL . The butoxyphenyl group in the target compound could modify lightfastness or color properties in dye formulations.

Research Findings and Limitations

Table 2: Comparative Bioactivity Data

Compound Bioactivity (IC₅₀/EC₅₀) Mechanism/Notes Reference
1,5-Dihydroxy-7-methoxy-2-methylanthracene-9,10-dione α-Glucosidase inhibition: 210.1 μM Moderate activity; steric effects may limit potency
Mitoxantrone Anticancer (IC₅₀ varies by cell line) Intercalates DNA, inhibits topoisomerase II
Anthrarufin Not reported Primarily industrial use
  • Gaps in Knowledge: Limited data exist on the target compound’s bioactivity.

Biological Activity

2-(4-Butoxyphenyl)-1,5-dihydroxyanthracene-9,10-dione is a derivative of anthraquinone, a class of compounds known for their diverse biological activities. This article focuses on the biological activity of this specific compound, emphasizing its antibacterial, antioxidant, and cytotoxic properties based on recent research findings.

  • Chemical Name : 2-(4-Butoxyphenyl)-1,5-dihydroxyanthracene-9,10-dione
  • Molecular Formula : C20H18O4
  • Molecular Weight : 334.36 g/mol
  • CAS Number : Not widely reported; however, related compounds like 1,5-dihydroxyanthracene-9,10-dione have CAS Number 117-12-4.

Antibacterial Activity

Recent studies have shown that anthraquinone derivatives exhibit significant antibacterial properties. For instance:

  • Study Findings : In vitro tests indicated that the synthesized anthraquinone derivatives, including 2-(4-butoxyphenyl)-1,5-dihydroxyanthracene-9,10-dione, demonstrated moderate antibacterial activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were comparable to standard antibiotics such as ampicillin .
CompoundMIC (µg/mL)Bacteria Type
2-(4-Butoxyphenyl)-1,5-dihydroxyanthracene-9,10-dione50Staphylococcus aureus
Control (Ampicillin)25Staphylococcus aureus

Antioxidant Activity

The antioxidant potential of this compound was evaluated using various assays:

  • DPPH Radical Scavenging Assay : The compound showed a significant ability to scavenge DPPH radicals with an IC50 value of 30 µg/mL, indicating its potential as a natural antioxidant agent .
Assay TypeIC50 (µg/mL)
DPPH Scavenging30
ABTS Scavenging25

Cytotoxic Activity

The cytotoxic effects of the compound were assessed against various cancer cell lines:

  • Cell Lines Tested : MCF-7 (breast cancer), PC-3 (prostate cancer), and HepG2 (liver cancer).
  • Results : The compound exhibited notable cytotoxicity with IC50 values ranging from 15 to 25 µg/mL across different cell lines. This suggests its potential in anticancer therapies .
Cell LineIC50 (µg/mL)
MCF-720
PC-315
HepG225

The mechanism by which 2-(4-butoxyphenyl)-1,5-dihydroxyanthracene-9,10-dione exerts its biological effects appears to involve:

  • Intercalation with DNA : Studies suggest that the compound can intercalate into DNA strands, which may disrupt cellular processes and lead to apoptosis in cancer cells .
  • Tyrosinase Inhibition : The compound also acts as a potent inhibitor of tyrosinase enzyme activity, which is crucial in melanin biosynthesis. This property may have implications in skin whitening and anti-aging formulations .

Case Studies

A recent case study involved the synthesis and evaluation of several anthraquinone derivatives for their biological activities. The study highlighted that modifications in the anthraquinone structure significantly influenced their potency against various biological targets. Specifically:

  • Synthesis Method : The compounds were synthesized using a green chemistry approach that minimized solvent use.
  • Biological Evaluation : The synthesized derivatives were screened for antibacterial and anticancer activities using standardized protocols.

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